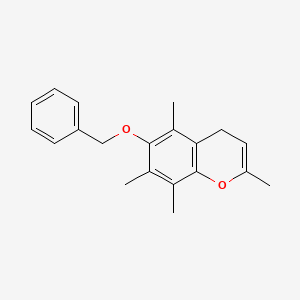
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 4th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the chromene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced at the 4th position using methyl iodide and a base.
Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction, often using Jones oxidation.
Nitrile Formation: The carbonitrile group at the 3rd position is introduced using a cyanation reaction, typically with a reagent like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted chromenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Biological Studies: It is used as a probe to study enzyme interactions, particularly with monoamine oxidase B (MAO-B).
Chemical Biology: It serves as a scaffold for the development of fluorescent probes for cellular imaging.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Another chromene derivative with similar biological activities.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Known for its potent MAO-B inhibitory activity.
Uniqueness
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzyloxy group, a methyl group, an oxo group, and a carbonitrile group makes it a versatile scaffold for further chemical modifications and biological studies.
Propiedades
Fórmula molecular |
C18H13NO3 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-methyl-2-oxo-7-phenylmethoxychromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-11-13-5-3-2-4-6-13)9-17(15)22-18(20)16(12)10-19/h2-9H,11H2,1H3 |
Clave InChI |
ZHMXKSBYYQERTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(1-Trityltetrazol-5-yl)phenyl]phenyl]methanamine](/img/structure/B11833465.png)


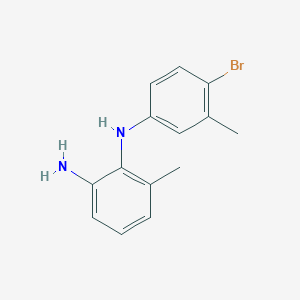



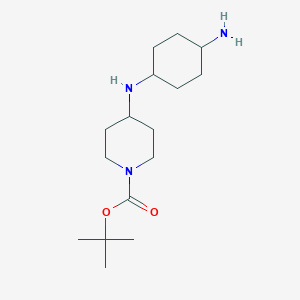
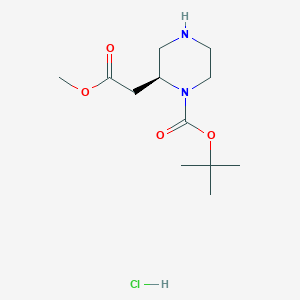
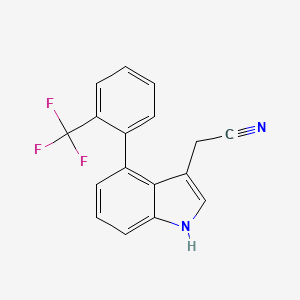

![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
